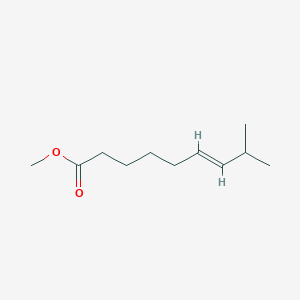

![molecular formula C4H5N5 B154123 3-Amino-1,6-dihydropyrazolo[3,4-c]pyrazole CAS No. 128854-05-7](/img/structure/B154123.png)

3-Amino-1,6-dihydropyrazolo[3,4-c]pyrazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

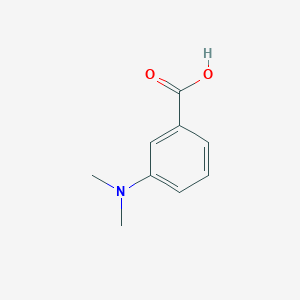

The compound "3-Amino-1,6-dihydropyrazolo[3,4-c]pyrazole" is a derivative of the pyrazole class, which is a heterocyclic aromatic organic compound characterized by a 5-membered ring with two adjacent nitrogen atoms. Although the provided papers do not directly discuss "3-Amino-1,6-dihydropyrazolo[3,4-c]pyrazole," they do provide insights into similar compounds and their synthesis, properties, and potential applications.

Synthesis Analysis

The synthesis of pyrazole derivatives often involves multi-component reactions (MCRs) that are efficient and can be performed under environmentally friendly conditions. For instance, the synthesis of 6-amino-5-cyanospiro-4-(piperidine-4')-2H,4H-dihydropyrazolo[3,4-b]pyrans is achieved through a three-component condensation, which can be catalyzed chemically or electrochemically . Similarly, the synthesis of 6-amino-5-cyanodihydropyrano[2,3-c]pyrazoles is accomplished using a cinchona alkaloid-catalyzed tandem Michael addition and Thorpe-Ziegler type reaction . Moreover, the synthesis of methyl 6-amino-5-cyano-4-aryl-2,4-dihydropyrano[2,3-c]pyrazole-3-carboxylates is described as a green and efficient one-pot, four-component synthesis in water .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often elucidated using spectroscopic methods such as FT-IR, NMR, and sometimes X-ray crystallography. For example, the crystal structure of ethyl 6-amino-5-cyano-4-(4-fluorophenyl)-2,4-dihydropyrano[2,3-c]pyrazole-3-carboxylate was determined, revealing that the pyran and pyrazole rings are almost coplanar, and the phenyl ring is almost perpendicular to these two rings . Additionally, the molecular structure of 6-amino-3-phenyl-4-(pyridin-4-yl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile was studied using DFT calculations, which were in good agreement with experimental data .

Chemical Reactions Analysis

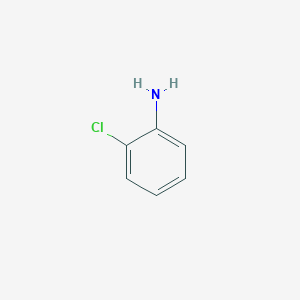

The chemical reactivity of pyrazole derivatives can be influenced by the presence of functional groups and the overall molecular structure. For instance, the synthesis of 1,4-diamino-3,6-dinitropyrazolo[4,3-c]pyrazole and its derivatives involves N-amination, diazotization, and nitrification reactions, indicating the versatility of pyrazole compounds in undergoing various chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are diverse and can be tailored for specific applications. For example, the thermal properties of 1,4-diamino-3,6-dinitropyrazolo[4,3-c]pyrazole derivatives were studied using DSC and TG, showing that these compounds have good thermal stability . The use of sodium ascorbate as a catalyst for the synthesis of 5-aminopyrazole-4-carbonitriles and 6-amino-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles demonstrates the potential for green chemistry approaches in the synthesis of pyrazole derivatives .

Case Studies

While the provided papers do not mention specific case studies, they do highlight the potential biological activities of pyrazole derivatives, such as anticancer, anti-inflammatory, antimicrobial, and insecticidal activities . The molecular docking study of a pyrazole derivative to the target enzyme multidrug resistance protein suggests its pharmaceutical importance in drug discovery .

Applications De Recherche Scientifique

Synthesis and Characterization

Compounds derived from 3-Amino-1,6-dihydropyrazolo[3,4-c]pyrazole have been synthesized and characterized through various methodologies. One such method is the solvent-free synthesis of Pyrano[2,3-c]-Pyrazoles, which emphasizes an environmentally friendly approach. This process involves the condensation of various aldehydes, malononitrile, and 1,3-dicarbonyl compounds. The advantage of this method includes shorter reaction times and simplicity, contributing to a greener synthetic process (Al-Matar et al., 2010).

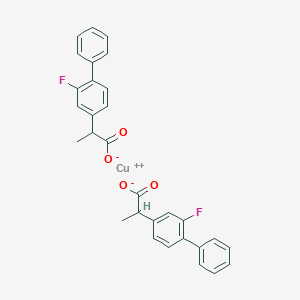

Antimicrobial and Antiviral Activities

Compounds based on 3-Amino-1,6-dihydropyrazolo[3,4-c]pyrazole have shown potent antimicrobial activity. For instance, pyrazolo[4′,3′:5,6]pyrano[2,3-d]pyrimidin-5(1H)-ones have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria (Dorostkar-Ahmadi et al., 2018). Furthermore, derivatives of pyrazolo[3,4-c]pyrazole were selected for antiviral activity testing against Herpes Simplex Virus type-1 (HSV-1), indicating their potential in antiviral therapeutics (Shamroukh et al., 2007).

Anticancer Potential

Several studies have explored the anticancer properties of derivatives of 3-Amino-1,6-dihydropyrazolo[3,4-c]pyrazole. One study highlighted the synthesis of new compounds with the potential to inhibit the proliferation of cancer cells, particularly breast cancer cell lines. These compounds, upon testing, exhibited significant anticancer activity, underscoring their potential as therapeutic agents (Ghorab et al., 2014). Another study pointed out the utility of nanoformulations of a novel Pyrano[2,3-c] Pyrazole heterocyclic compound in exhibiting anti-cancer activity by blocking the cell cycle through a P53-Independent Pathway (Sun et al., 2019).

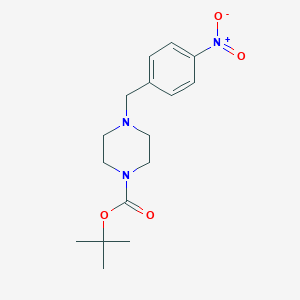

Catalysis and Green Chemistry

Research in green chemistry has led to the development of more environmentally friendly synthetic routes for pyrazole derivatives. For instance, the one-pot synthesis of 1,4 Dihydro Pyrano [2, 3-c] Pyrazole using chitosan-p-toluene sulfonate as a biodegradable catalyst in an aqueous medium has been reported. This method offers several advantages including the use of a biodegradable catalyst and a simple workup procedure, aligning with the principles of green chemistry (Sudhakar & Suryakumari, 2022).

Propriétés

IUPAC Name |

2,6-dihydropyrazolo[3,4-c]pyrazol-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N5/c5-3-2-1-6-8-4(2)9-7-3/h1H,(H4,5,6,7,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULMQVSLWMOJHHU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC2=NNC(=C21)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20561729 |

Source

|

| Record name | 2,6-Dihydropyrazolo[3,4-c]pyrazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20561729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-1,6-dihydropyrazolo[3,4-c]pyrazole | |

CAS RN |

128854-05-7 |

Source

|

| Record name | 2,6-Dihydropyrazolo[3,4-c]pyrazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20561729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[trans-4-(trans-4-Ethylcyclohexyl)cyclohexyl]-1-trifluoromethoxybenzene](/img/structure/B154051.png)

![2H-Indol-2-one, 4-[2-(benzoyloxy)ethyl]-1,3-dihydro-](/img/structure/B154055.png)